2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate is a heterocyclic organic compound with the molecular formula C18H30O2 and a molecular weight of 278.4296 g/mol . It is known for its complex structure, which includes a cyclohexene ring substituted with various alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate typically involves the esterification of 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or new esters.
Scientific Research Applications
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
- 1-Methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylic acid, 2-methylpropyl ester
- 3-Cyclohexene-1-carboxylic acid, 1-methyl-3-(4-methyl-3-pentenyl)-, 2-methylpropyl ester
Uniqueness
2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72727-56-1 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3 |
InChI Key |
MWSFCHQEVONRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C |
Origin of Product |
United States |
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